Ethyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-3-(4-hydroxyphenyl)propanoate
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Overview
Description
ETHYL 2-{[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE is a complex organic compound with a unique structure that includes an anthracene moiety, a sulfonyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE typically involves multiple steps:
Oxidation of Anthracene: The starting material, anthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.
Sulfonylation: The dicarboxylic acid is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: The sulfonylated intermediate is reacted with an amine to form the sulfonamide.
Esterification: Finally, the hydroxyphenyl group is introduced through an esterification reaction with ethyl 3-(4-hydroxyphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different hydro derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized anthracene derivatives.
Reduction: Hydro derivatives of the original compound.
Substitution: Sulfonamide derivatives with various substituents.
Scientific Research Applications
ETHYL 2-{[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 2-{[(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)SULFONYL]AMINO}-3-(4-HYDROXYPHENYL)PROPANOATE is unique due to its combination of an anthracene moiety with a sulfonyl group and a hydroxyphenyl group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C25H21NO7S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H21NO7S/c1-2-33-25(30)22(13-15-7-9-16(27)10-8-15)26-34(31,32)17-11-12-20-21(14-17)24(29)19-6-4-3-5-18(19)23(20)28/h3-12,14,22,26-27H,2,13H2,1H3 |
InChI Key |
RVGBWMZVTMFDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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